

# 2-Chloro-5-(trifluoromethoxy)aniline molecular structure and weight

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## Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1314244

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## An In-depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)aniline

This technical guide provides a comprehensive overview of **2-Chloro-5-(trifluoromethoxy)aniline**, a key intermediate in the pharmaceutical and chemical industries. The document details its molecular structure, physicochemical properties, a representative synthesis protocol, and its applications in drug development, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**2-Chloro-5-(trifluoromethoxy)aniline** is an aromatic organic compound featuring a chlorine atom and a trifluoromethoxy group substituted on an aniline core. This unique combination of functional groups makes it a valuable building block in the synthesis of complex molecules.

Table 1: Physicochemical Properties of **2-Chloro-5-(trifluoromethoxy)aniline**

Property	Value	Reference
CAS Number	331-26-0	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClF <sub>3</sub> NO	[1][2][3]
Molecular Weight	211.57 g/mol	[1][3]
Boiling Point	210.7 ± 35.0 °C (Predicted)	[1]
Density	1.468 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
Storage Conditions	Keep in dark place, Inert atmosphere, 2-8°C	[3]
SMILES	<chem>C1=CC(=C(C=C1OC(F)(F)F)N)Cl</chem>	[2][3]

## Structural Representation and Synthesis

The molecular structure dictates the chemical reactivity and physical properties of the compound. The following diagram illustrates the connectivity of atoms in **2-Chloro-5-(trifluoromethoxy)aniline**.

**Figure 1:** Atomic connectivity in **2-Chloro-5-(trifluoromethoxy)aniline**.

## Experimental Protocols: Synthesis

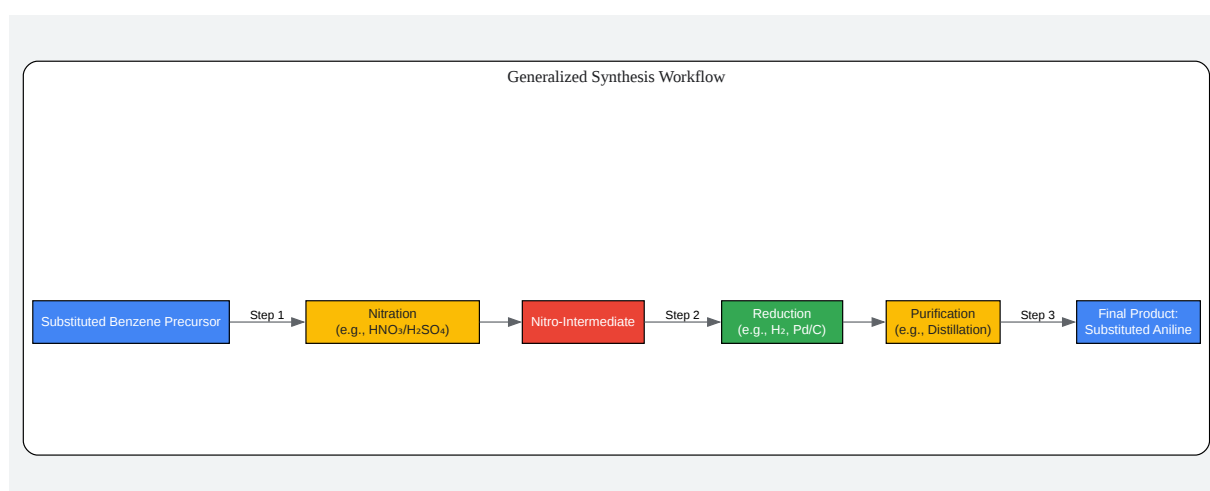
The synthesis of substituted anilines often involves multi-step chemical reactions. A general workflow for producing compounds like **2-Chloro-5-(trifluoromethoxy)aniline** can be derived from established chemical patent literature, which typically involves the nitration of a substituted benzene ring followed by the reduction of the nitro group to an amine.

Generalized Synthesis Protocol:

- Nitration: A suitable precursor, such as 1,2-dichloro-4-trifluoromethoxybenzene, is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction is typically performed at controlled temperatures, ranging from -20°C to +80°C, to introduce a nitro group onto the benzene ring.[4]

- **Reduction:** The resulting nitro-intermediate is then subjected to reduction. This is commonly achieved through catalytic hydrogenation, using a catalyst such as Raney nickel or palladium on carbon (Pd/C), under hydrogen pressure.[4][5] The reaction converts the nitro group (-NO<sub>2</sub>) into an amino group (-NH<sub>2</sub>).
- **Purification:** Following the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified, often by distillation under reduced pressure, to yield the final high-purity aniline derivative.[4]

The diagram below illustrates a generalized workflow for this type of synthesis.



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**Figure 2:** Generalized workflow for the synthesis of substituted anilines.

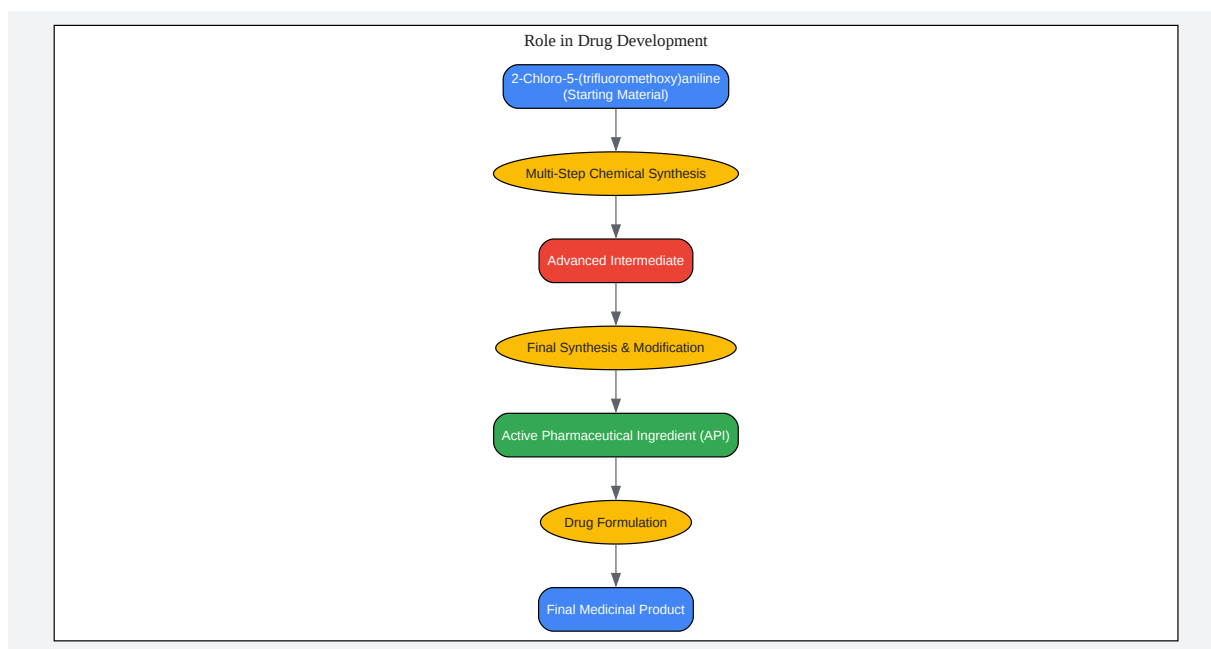
## Applications in Drug Discovery and Development

Halogenated and trifluoromethyl-containing organic molecules are of significant interest in medicinal chemistry. The inclusion of chlorine and trifluoromethyl groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and receptor binding affinity.[6][7]

**2-Chloro-5-(trifluoromethoxy)aniline** serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its reactive amine group allows for

further chemical modifications, making it a versatile starting material in the development of new therapeutic agents across various fields, including oncology and neurology.[6][8]

The logical flow from a basic chemical building block to a final drug product is illustrated below.



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**Figure 3:** Logical relationship of **2-Chloro-5-(trifluoromethoxy)aniline** in the drug development pipeline.

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